![molecular formula C20H22O4 B5747808 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone, also known as AMBn, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone is in the study of cancer biology. 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Mecanismo De Acción
The mechanism of action of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. Specifically, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been shown to inhibit the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. Additionally, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been found to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been found to have low toxicity in vitro, making it a safe tool for investigating biological processes. However, one limitation of using 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research involving 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone. One area of interest is the development of more potent and selective analogs of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone that could be used in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone and its potential applications in other areas of research such as neurobiology and immunology. Finally, more research is needed to investigate the safety and toxicity of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone in vivo to determine its potential for clinical use.
Métodos De Síntesis
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone can be synthesized through a multi-step process starting with the reaction between 2-methoxybenzaldehyde and acetic anhydride to form 5-acetyl-2-methoxybenzaldehyde. This intermediate is then reacted with 4-hydroxyacetophenone in the presence of a base to yield 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
1-[4-[(5-acetyl-2-methoxyphenyl)methoxy]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-4-5-19(22)15-6-9-18(10-7-15)24-13-17-12-16(14(2)21)8-11-20(17)23-3/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVNTUQYPBJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
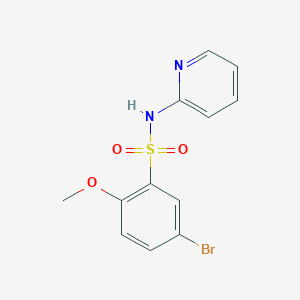
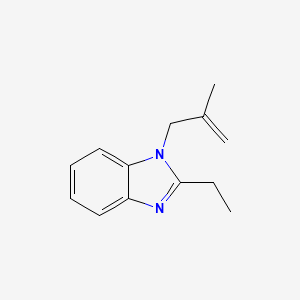
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
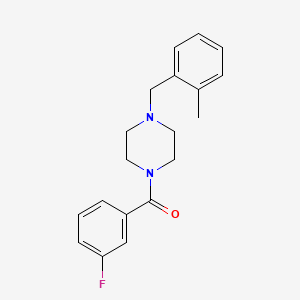
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
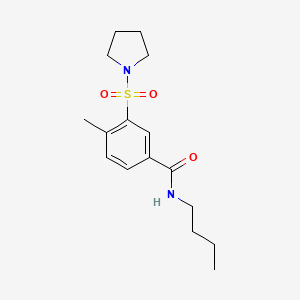
![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)
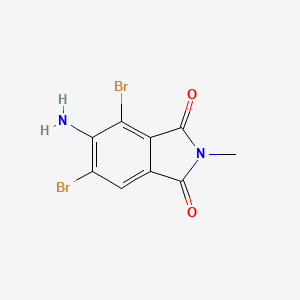
![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)